2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene
Overview
Description
2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene is an organic compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of a chloro group, a fluorobenzyloxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2-chlorophenol, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group, forming 2-chloro-4-nitrophenol.
Etherification: The 2-chloro-4-nitrophenol is then reacted with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate to form the desired ether, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid, or palladium on carbon with hydrogen gas.
Substitution: Sodium amide in liquid ammonia for amination, or thiourea for thiolation.
Major Products
Reduction: 2-Chloro-1-(3-fluorobenzyloxy)-4-aminobenzene.
Substitution: 2-Amino-1-(3-fluorobenzyloxy)-4-nitrobenzene or 2-Thio-1-(3-fluorobenzyloxy)-4-nitrobenzene.
Scientific Research Applications
2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Chemical Biology: The compound is utilized in studies involving enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(3-fluorobenzyloxy)-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
2-Chloro-1-(3-fluorobenzyloxy)-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
2-Chloro-1-(3-fluorobenzyloxy)-4-hydroxybenzene: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene is unique due to the presence of both a nitro group and a fluorobenzyloxy group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
2-chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO3/c14-12-7-11(16(17)18)4-5-13(12)19-8-9-2-1-3-10(15)6-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTHVDYRPHJAND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427605 | |
Record name | 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443882-99-3 | |
Record name | 2-Chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=443882-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Q1: What is the spatial arrangement of the benzene rings in the structure of 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene?
A1: The two benzene rings within the this compound molecule are not coplanar. They are oriented at a dihedral angle of 41.23° []. This non-planar arrangement can influence the molecule's overall shape and potential interactions with other molecules.
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